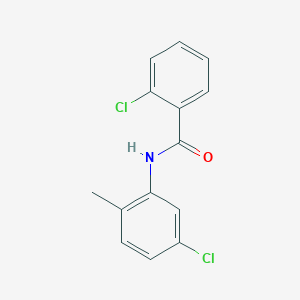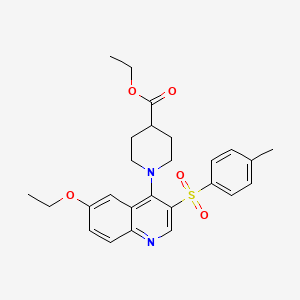![molecular formula C8H8BrFO B2405620 [3-(Bromomethyl)-4-fluorophenyl]methanol CAS No. 1378867-70-9](/img/structure/B2405620.png)
[3-(Bromomethyl)-4-fluorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Bromomethyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Bromomethyl)-4-fluorophenyl]methanol typically involves the bromination of 4-fluorobenzyl alcohol. One common method is the reaction of 4-fluorobenzyl alcohol with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and reaction conditions may vary to ensure safety and cost-effectiveness on an industrial scale .
化学反応の分析
Types of Reactions:
Substitution Reactions: [3-(Bromomethyl)-4-fluorophenyl]methanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: DMSO, acetonitrile, various nucleophiles.
Oxidation: PCC, KMnO4, mild acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include [3-(Hydroxymethyl)-4-fluorophenyl]methanol, [3-(Cyanomethyl)-4-fluorophenyl]methanol, etc.
Oxidation: 3-(Bromomethyl)-4-fluorobenzaldehyde, 3-(Bromomethyl)-4-fluorobenzoic acid.
Reduction: [3-(Methyl)-4-fluorophenyl]methanol.
科学的研究の応用
Chemistry: In organic synthesis, [3-(Bromomethyl)-4-fluorophenyl]methanol is used as an intermediate for the preparation of more complex molecules. Its bromomethyl group is particularly useful for introducing various functional groups through substitution reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is used in the manufacture of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of [3-(Bromomethyl)-4-fluorophenyl]methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and activity .
類似化合物との比較
[3-(Bromomethyl)phenyl]methanol: Lacks the fluorine atom, which may result in different reactivity and biological activity.
[4-Fluorobenzyl alcohol]: Lacks the bromomethyl group, making it less reactive in substitution reactions.
[3-(Chloromethyl)-4-fluorophenyl]methanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: The presence of both bromomethyl and fluorine substituents in [3-(Bromomethyl)-4-fluorophenyl]methanol makes it a versatile intermediate in organic synthesis. The bromomethyl group is highly reactive, allowing for various functionalizations, while the fluorine atom can enhance the compound’s stability and bioactivity .
特性
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKWIQOMSYBXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378867-70-9 |
Source


|
| Record name | [3-(bromomethyl)-4-fluorophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
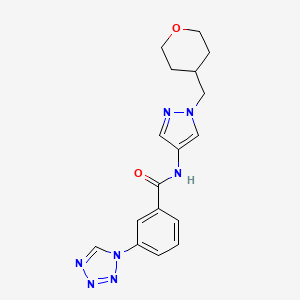


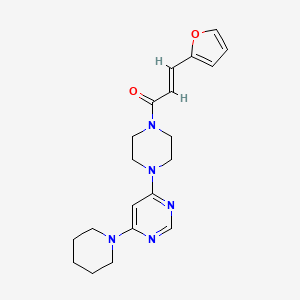
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)
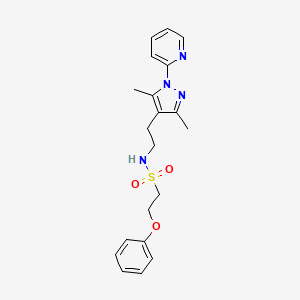

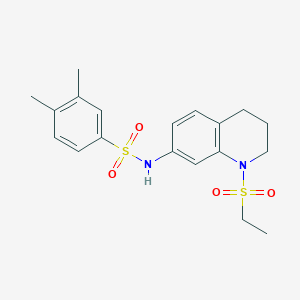


![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
![(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide](/img/structure/B2405557.png)
